molecular formula C13H27NO B12105279 N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine

N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine

Cat. No.: B12105279
M. Wt: 213.36 g/mol
InChI Key: WKXDJQJXMDXLBS-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine (CAS No. 1217811-63-6) is a tertiary amine derivative featuring a cyclohexane core substituted with three methyl groups (at positions 3, 3, and 5) and a methoxypropan-2-ylamine moiety. Its molecular formula is C₁₃H₂₇NO, with a molecular weight of 213.36 g/mol . Structurally, the compound combines a sterically hindered cyclohexane ring with an ether-containing side chain, which may influence its solubility, stability, and reactivity.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C13H27NO/c1-10-6-12(8-13(3,4)7-10)14-11(2)9-15-5/h10-12,14H,6-9H2,1-5H3

InChI Key

WKXDJQJXMDXLBS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(C)COC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Alkyl Halides

This approach mirrors methodologies documented for adamantan-1-amine derivatives, where amines react with alkyl halides under basic conditions.

Proposed Protocol :

  • Reagents :

    • 3,3,5-Trimethylcyclohexan-1-amine (1 eq)

    • 1-Methoxypropan-2-yl bromide (1.2 eq)

    • Triethylamine (1.5 eq, base)

    • Anhydrous acetonitrile (solvent).

  • Procedure :

    • Combine amine, alkyl bromide, and triethylamine in acetonitrile under nitrogen.

    • Reflux at 80°C for 12–24 hours.

    • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Considerations :

  • Solvent Choice : Acetonitrile enhances nucleophilicity of the amine while stabilizing transition states.

  • Base Role : Triethylamine neutralizes HBr byproduct, preventing protonation of the amine.

Table 1: Comparative Alkylation Conditions

ParameterValueSource Adaptation
Temperature80°C
Reaction Time12–24 h
SolventAcetonitrile
Yield (Theoretical)45–60%Estimated from

Reductive Amination Strategy

Reaction Mechanism

Reductive amination offers an alternative pathway, leveraging the condensation of the amine with a ketone (e.g., 1-methoxypropan-2-one) followed by reduction.

Proposed Protocol :

  • Reagents :

    • 3,3,5-Trimethylcyclohexan-1-amine (1 eq)

    • 1-Methoxypropan-2-one (1.1 eq)

    • Sodium cyanoborohydride (1.5 eq, reducing agent)

    • Methanol (solvent).

  • Procedure :

    • Dissolve amine and ketone in methanol.

    • Add NaBH₃CN gradually at 0°C.

    • Stir at room temperature for 6–12 hours.

    • Acidify, extract with dichloromethane, and purify.

Key Considerations :

  • pH Control : Maintain mildly acidic conditions (pH ~6) to stabilize the imine intermediate.

  • Reducing Agent : NaBH₃CN selectively reduces imines without attacking esters or ethers.

Table 2: Reductive Amination Parameters

ParameterValueSource Adaptation
Temperature0°C → RT
Reaction Time6–12 h
SolventMethanol
Yield (Theoretical)50–65%Estimated from

Solvent and Catalytic Optimization

Solvent Screening

Data from adamantan-1-amine syntheses highlight the impact of solvent polarity on reaction efficiency:

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile) : Accelerate SN2 mechanisms but may increase side reactions.

  • Ether Solvents (e.g., THF, 1,4-Dioxane) : Moderate polarity suitable for heat-sensitive reactions.

Table 3: Solvent Performance Comparison

SolventDielectric ConstantYield (%)Side Products
Acetonitrile37.558Minimal
THF7.542Moderate
1,4-Dioxane2.235High

Catalytic Additives

  • Molecular Sieves (4Å) : Absorb water in condensation reactions, shifting equilibrium toward imine formation.

  • Phase-Transfer Catalysts (e.g., TBAB) : Enhance interfacial reactions in biphasic systems.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Employ gradient elution (hexane:ethyl acetate 9:1 → 7:3) to isolate the product.

  • HPLC Analysis : Confirm purity (>95%) using C18 columns and acetonitrile/water mobile phases.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.20–1.40 ppm (cyclohexane CH₃), 3.30 ppm (OCH₃), and 2.80 ppm (NCH).

  • MS (ESI+) : Molecular ion peak at m/z 214.2 [M+H]⁺.

Challenges and Mitigation Strategies

Steric Hindrance

The 3,3,5-trimethylcyclohexyl group impedes nucleophilic attack. Mitigations include:

  • Elevated Temperatures : Enhance molecular mobility (e.g., reflux in acetonitrile).

  • Ultrasonic Agitation : Reduce reaction time by 30%.

Byproduct Formation

  • N-Alkylation vs. O-Alkylation : Use bulky bases (e.g., DIPEA) to favor N-alkylation.

  • Epimerization : Avoid prolonged heating in protic solvents .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine (CAS No. 1154559-35-9)

  • Molecular Formula: C₁₃H₂₇NO (identical to the target compound)
  • Molecular Weight : 213.36 g/mol (identical)
  • Key Differences: The ethoxyethyl group replaces the methoxypropan-2-yl substituent. While the molecular formula remains unchanged, the altered side chain (ethoxyethyl vs. methoxypropan-2-yl) may affect steric bulk and electronic properties.

N-(Butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine

  • Molecular Formula : C₁₃H₂₇N
  • Molecular Weight : 197.36 g/mol
  • Key Differences : The absence of an oxygen atom in the butan-2-yl substituent distinguishes this compound. The lack of an ether group reduces polarity, likely decreasing solubility in polar solvents compared to the target compound. This modification could also impact bioavailability or metabolic stability in biological applications .

Functional Analogs with Similar Substituents

(S)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide (CAS No. 87392-12-9)

  • Molecular Formula: C₁₅H₂₂ClNO₂
  • Key Differences : This acetamide derivative shares the methoxypropan-2-yl group but incorporates a chloroacetamide core and an aromatic phenyl ring. The acetamide functionality introduces hydrogen-bonding capacity and electrophilic reactivity, making it suitable for agrochemical applications (e.g., as a herbicide precursor) . In contrast, the target compound’s cyclohexane backbone and amine group suggest divergent applications, such as chiral resolution or catalysis.

Biological Activity

N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine is an organic compound that has garnered attention for its potential biological activity. This compound, characterized by a cyclohexane ring with multiple methyl groups and an amine group, is of interest in pharmacology and materials science due to its unique structural properties.

  • Molecular Formula : C₁₃H₂₇NO
  • Molecular Weight : 213.36 g/mol
  • CAS Number : 1217811-63-6

The synthesis of this compound typically involves the reaction of 3,3,5-trimethylcyclohexanone with 1-methoxypropan-2-amine through a nucleophilic amination process. The optimization of reaction conditions such as temperature and pH is crucial for achieving high yield and purity .

Pharmacological Applications

Research indicates that this compound may exhibit various biological activities relevant to pharmacology:

  • Receptor Binding Affinity : Initial studies suggest that this compound could interact with specific receptors in the body, potentially influencing neurotransmitter systems. However, detailed receptor binding studies are necessary to elucidate its pharmacodynamics.
  • Enzyme Interaction : The compound may also exhibit inhibitory or modulatory effects on certain enzymes, which could be explored in future research to understand its therapeutic potential.
  • Antimicrobial Activity : Some preliminary investigations have hinted at antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2,2,4,4,6,6-Hexaphenoxy-1,3,5-triazaC₁₈H₁₈N₃O₆PContains phosphorus; used in flame retardants
2-(Ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amineC₁₃H₂₇NOEthoxy group instead of methoxy
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amineC₁₆H₃₂N₂OContains an additional amino group

These comparisons highlight variations in functional groups while maintaining a similar cyclohexane core structure. The specific substitution pattern of this compound may confer distinct reactivity profiles and biological activities that differentiate it from its analogs .

Q & A

Basic: What are the recommended synthetic routes for N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine, and what critical reaction conditions should be optimized?

Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution :

  • Step 1: Prepare 3,3,5-trimethylcyclohexan-1-one via Friedel-Crafts alkylation or catalytic hydrogenation of substituted cyclohexene derivatives.
  • Step 2: React the ketone with 1-methoxypropan-2-amine under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C). Steric hindrance from the 3,3,5-trimethyl groups may necessitate elevated temperatures (80–100°C) and prolonged reaction times .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/acetone mixtures to isolate the product .

Critical Conditions:

  • pH Control: Maintain slightly acidic conditions (pH 4–6) during reductive amination to enhance imine formation.
  • Catalyst Selection: Pd-C or Raney Ni for hydrogenation; NaBH₃CN for milder reducing environments .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify methyl group environments (δ 0.8–1.5 ppm for cyclohexane CH₃; δ 3.3–3.5 ppm for methoxy protons). Anomeric effects from the methoxy group may split signals .
  • Mass Spectrometry (HRMS): Look for molecular ion [M+H]⁺ at m/z ~240. Confirm fragmentation patterns (e.g., loss of methoxypropan-2-yl group).
  • X-ray Crystallography: Resolve stereochemistry using SHELX software for data refinement .
  • HPLC-PDA: Monitor purity (>98%) with a C18 column (acetonitrile/water mobile phase) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Prepare the ligand (AM1-BCC charges) and receptor (e.g., serotonin 5-HT₂A, PDB: 6A93).
    • Use flexible side-chain docking to account for conformational changes .
  • MD Simulations (GROMACS):
    • Run 100 ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
  • DFT Calculations (Gaussian):
    • Optimize geometry at B3LYP/6-31G* level. Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .

Validation: Compare computational binding affinities with experimental IC₅₀ values from radioligand assays .

Advanced: How should researchers resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

  • Step 1: Verify compound stability under physiological conditions (pH 7.4, 37°C) via LC-MS. Degradation products (e.g., demethylated analogs) may confound results .
  • Step 2: Assess pharmacokinetics:
    • Bioavailability: Use Caco-2 cell monolayers to measure permeability.
    • Metabolite Screening: Incubate with liver microsomes; identify metabolites via UPLC-QTOF .
  • Step 3: Re-evaluate dosing regimens. Adjust for first-pass metabolism or blood-brain barrier penetration using logP calculations (Predicted logP ~2.8) .

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